1-Bromo-5-(1-ethoxyethoxy)pentane
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Overview
Description
1-Bromo-5-(1-ethoxyethoxy)pentane is an organic compound that belongs to the class of alkyl bromides. It is characterized by a bromine atom attached to a pentane chain, which also contains an ethoxyethoxy group. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-5-(1-ethoxyethoxy)pentane can be synthesized through a multi-step process. One common method involves the reaction of 1-bromo-5-pentanol with ethyl vinyl ether in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of a bromine atom .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-5-(1-ethoxyethoxy)pentane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.
Oxidation and Reduction Reactions: The ethoxyethoxy group can be oxidized to form aldehydes or carboxylic acids, while reduction can lead to the formation of ethers
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in a non-polar solvent.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Alcohols and ethers.
Elimination: Alkenes.
Oxidation: Aldehydes and carboxylic acids.
Reduction: Ethers and alcohols.
Scientific Research Applications
1-Bromo-5-(1-ethoxyethoxy)pentane is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: As an intermediate in the synthesis of pharmaceuticals and bioactive compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-5-(1-ethoxyethoxy)pentane involves its reactivity as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of new carbon-heteroatom bonds. This reactivity is exploited in various synthetic applications, where the compound acts as a building block for more complex molecules .
Comparison with Similar Compounds
Similar Compounds
1-Bromopentane: Similar structure but lacks the ethoxyethoxy group.
5-Bromo-1-pentene: Contains a double bond, making it more reactive in certain types of reactions.
1-Bromo-3-(1-ethoxyethoxy)propane: Shorter carbon chain but similar functional groups.
Uniqueness
1-Bromo-5-(1-ethoxyethoxy)pentane is unique due to the presence of both a bromine atom and an ethoxyethoxy group. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and research .
Properties
CAS No. |
62466-69-7 |
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Molecular Formula |
C9H19BrO2 |
Molecular Weight |
239.15 g/mol |
IUPAC Name |
1-bromo-5-(1-ethoxyethoxy)pentane |
InChI |
InChI=1S/C9H19BrO2/c1-3-11-9(2)12-8-6-4-5-7-10/h9H,3-8H2,1-2H3 |
InChI Key |
LYXGNIDWIGIERD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)OCCCCCBr |
Origin of Product |
United States |
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